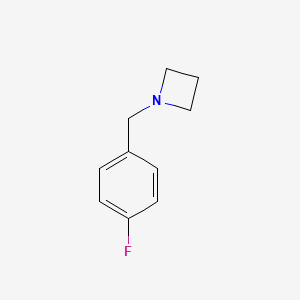
1-(4-Fluorobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluorobenzyl group attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require specific conditions to overcome.
Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the fluorobenzyl group or the azetidine ring itself.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers. Its unique ring strain and stability make it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including coatings and polymers with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Fluorobenzyl)azetidine exerts its effects is primarily related to its ring strain and the presence of the fluorobenzyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The fluorobenzyl group can interact with molecular targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Azetidine: A simpler analogue without the fluorobenzyl group, used in similar applications but with different reactivity.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness: 1-(4-Fluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the fluorobenzyl group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
Clé InChI |
WUZUHBJKKHVSSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)

![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

